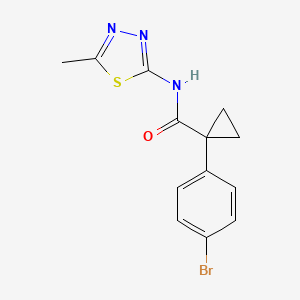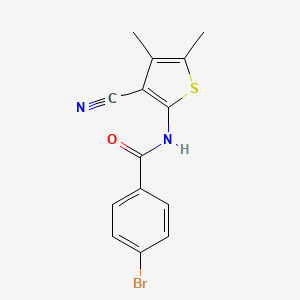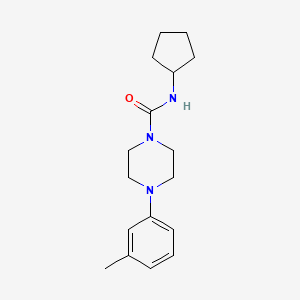![molecular formula C13H18N2O B7519396 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea, also known as CPMMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In inflammation research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to reduce inflammation and pain. In neurological research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea in lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. However, one limitation of using 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea. One area of interest is the development of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea and its effects on various signaling pathways and enzymes.
Synthesis Methods
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-methylbenzyl chloride, followed by reaction with methyl isocyanate. The resulting product is purified through recrystallization to obtain 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea in its pure form.
Scientific Research Applications
3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has shown promise as a potential inhibitor of tumor growth and metastasis. Inflammation research has shown that 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has anti-inflammatory properties, making it a potential treatment for diseases such as arthritis. In neurological research, 3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-3-4-6-11(10)9-15(2)13(16)14-12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIJTHZHPSEZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)

![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)


